molecular formula C12H14BrNO3 B2914998 tert-butyl N-(4-bromo-3-formylphenyl)carbamate CAS No. 1824280-06-9

tert-butyl N-(4-bromo-3-formylphenyl)carbamate

Cat. No.: B2914998
CAS No.: 1824280-06-9
M. Wt: 300.152
InChI Key: PRVBGCSSVSRPCM-UHFFFAOYSA-N
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Preparation Methods

The synthesis of tert-butyl N-(4-bromo-3-formylphenyl)carbamate typically involves the reaction of 4-bromo-3-formylphenylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize costs .

Chemical Reactions Analysis

tert-Butyl N-(4-bromo-3-formylphenyl)carbamate undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted phenylcarbamates, while reduction and oxidation reactions yield alcohols and carboxylic acids, respectively .

Scientific Research Applications

tert-Butyl N-(4-bromo-3-formylphenyl)carbamate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl N-(4-bromo-3-formylphenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and formyl groups play crucial roles in its binding affinity and reactivity. The compound may inhibit enzyme activity by forming covalent bonds with active site residues or modulate receptor activity by binding to specific sites .

Comparison with Similar Compounds

Similar compounds to tert-butyl N-(4-bromo-3-formylphenyl)carbamate include:

    tert-Butyl N-(4-chloro-3-formylphenyl)carbamate: Similar structure but with a chlorine atom instead of bromine.

    tert-Butyl N-(4-bromo-3-hydroxyphenyl)carbamate: Similar structure but with a hydroxyl group instead of a formyl group.

    tert-Butyl N-(4-bromo-3-carboxyphenyl)carbamate: Similar structure but with a carboxyl group instead of a formyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and potential biological activity .

Properties

IUPAC Name

tert-butyl N-(4-bromo-3-formylphenyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO3/c1-12(2,3)17-11(16)14-9-4-5-10(13)8(6-9)7-15/h4-7H,1-3H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRVBGCSSVSRPCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=C(C=C1)Br)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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